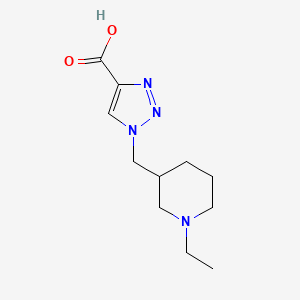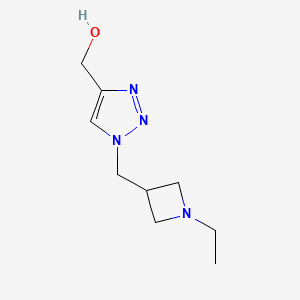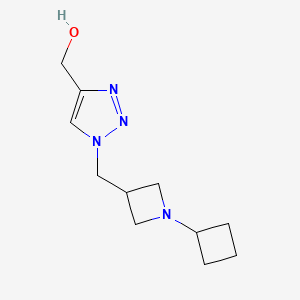
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
Vue d'ensemble
Description
1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile (DFMPC) is a small molecule that has been widely studied for its potential in a variety of scientific research applications. DFMPC is a relatively new compound, having only been synthesized in 2017, and has already shown promise in numerous research areas.
Applications De Recherche Scientifique
Crystal Structure Analysis
- The crystal structure of related pyrazole carbonitriles has been determined using X-ray crystallography. This provides valuable insights for understanding molecular interactions and reactivity patterns (Liu, Chen, Sun, & Wu, 2013).
Synthetic Applications
- Multicomponent reactions involving pyrazole carbonitriles have been explored, demonstrating their utility in synthesizing compounds with potential industrial, biological, and medicinal properties (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).
Medicinal Chemistry
- Synthesis of novel pyrazolo[3,4-b]pyridine derivatives under microwave irradiation has been studied. These compounds have shown promising antibacterial and antifungal activities, as well as potential antitumor effects against liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Industrial Chemistry
- Pyrazole carbonitriles have been utilized in the development of scalable syntheses for potent kinase inhibitors, highlighting their role in the production of pharmaceuticals (Arunachalam et al., 2019).
Materials Science
- The structural and optical properties of pyrazolo pyridine derivatives have been investigated, providing insights into their potential applications in materials science, particularly in the development of electronic devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
- Aryl pyrazolo pyridine derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments, indicating their utility in industrial maintenance (Sudheer & Quraishi, 2015).
Analytical Chemistry
- Research has been conducted on the vibrational spectra and structural analysis of pyrazolo pyridine derivatives, which is crucial for understanding their chemical behavior and applications in analytical techniques (Bahgat, Jasem, & El‐Emary, 2009).
Photovoltaic Applications
- Studies on the photovoltaic properties of pyrazolo[4,3-b]pyridine derivatives suggest their potential use in light-responsive devices, expanding their application in renewable energy technologies (El-Menyawy, Zedan, & Nawar, 2019).
Anti-Inflammatory Properties
- Pyrazole containing chalcones and pyridine-3-carbonitriles have been synthesized and their anti-inflammatory activity studied, suggesting potential pharmaceutical applications (Gadhave & Bhagwat, 2017).
Propriétés
IUPAC Name |
2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-10(12)16-7(6-13)5-9(15-16)8-3-1-2-4-14-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYMOYHOYMPDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1479441.png)



![N-methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1479447.png)

